4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline
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Overview
Description
4-Chloro-2-phenyl-8-trifluoromethoxyquinoline is a chemical compound with the molecular formula C16H9ClF3NO and a molecular weight of 323.7 g/mol . It is primarily used in research settings and is known for its unique structural properties, which include a quinoline backbone substituted with chloro, phenyl, and trifluoromethoxy groups .
Preparation Methods
The synthesis of 4-Chloro-2-phenyl-8-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chemical Reactions Analysis
4-Chloro-2-phenyl-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring to tetrahydroquinoline derivatives.
Scientific Research Applications
4-Chloro-2-phenyl-8-trifluoromethoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-8-trifluoromethoxyquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. Its unique structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
4-Chloro-2-phenyl-8-trifluoromethoxyquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a similar quinoline core but lacks the trifluoromethoxy group.
Quinoline: The parent compound of many derivatives, quinoline itself is a simpler structure without the additional substituents.
8-Hydroxyquinoline: This compound has a hydroxyl group at the 8-position, which imparts different chemical and biological properties compared to the trifluoromethoxy group.
The uniqueness of 4-Chloro-2-phenyl-8-trifluoromethoxyquinoline lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
1189106-99-7 |
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Molecular Formula |
C16H9ClF3NO |
Molecular Weight |
323.69 g/mol |
IUPAC Name |
4-chloro-2-phenyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C16H9ClF3NO/c17-12-9-13(10-5-2-1-3-6-10)21-15-11(12)7-4-8-14(15)22-16(18,19)20/h1-9H |
InChI Key |
MDGOSVAFSJCHLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Cl |
Origin of Product |
United States |
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